2-(2-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
2-(2-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure consists of a chlorophenyl group attached to an ethanone moiety, which is further connected to a phenylpiperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.
Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: This compound is studied for its interactions with biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity and leading to various pharmacological effects. The chlorophenyl group enhances the compound’s binding affinity and selectivity towards these receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(2-Chlorophenyl)-1-(4-ethylpiperazin-1-yl)ethanone
- 2-(2-Chlorophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone
Uniqueness
2-(2-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific structural features, such as the phenyl group attached to the piperazine ring, which imparts distinct pharmacological properties. This compound exhibits higher binding affinity and selectivity towards certain receptors compared to its analogs, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-9-5-4-6-15(17)14-18(22)21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJELWAUOJSBZDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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